
6-Thien-2-ylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Thien-2-ylnicotinonitrile is a small molecule that belongs to the family of nitrogen-containing heterocycles. It has a molecular formula of C10H6N2S .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom . The average mass of the molecule is 186.233 Da, and the monoisotopic mass is 186.025162 Da .Applications De Recherche Scientifique
Fluorescence and Antitumor Applications
6-Thien-2-ylnicotinonitrile derivatives have been studied for their photophysical properties, including absorption and fluorescence, in solvents of different polarity. Certain derivatives demonstrate reasonable fluorescence quantum yields and exhibit solvatochromic behavior. These derivatives have potential antitumor applications and have been incorporated into lipid membranes for future drug delivery applications using liposomes as carriers. The properties of these compounds make them candidates for antitumor compounds, with encapsulation in nanoliposome formulations showing promise for drug delivery systems. The formulations exhibit small diameters, low polydispersity, and reasonable negative zeta-potential values, important factors for effective drug delivery carriers (Carvalho et al., 2013).
Catalysis in Organic Synthesis
The position of the sulfur atom in the thienyl group of 6-(thienyl)-2-(imino)pyridine ligands is known to affect the catalytic activity of corresponding metal complexes. For instance, cobalt(II) complexes with a thien-2-yl group have been shown to catalyze the oligomerization of ethylene to α-olefins. This indicates that this compound derivatives can influence catalytic activity and selectivity in organic synthesis, providing a pathway for the development of more efficient and selective catalysts (Bianchini et al., 2007).
Propriétés
IUPAC Name |
6-thiophen-2-ylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2S/c11-6-8-3-4-9(12-7-8)10-2-1-5-13-10/h1-5,7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJTKKGHGFNZOLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=C(C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40452983 |
Source


|
| Record name | 6-thien-2-ylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
619334-36-0 |
Source


|
| Record name | 6-thien-2-ylnicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40452983 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(Trifluoromethyl)phenyl]pyrrolidine](/img/structure/B1311924.png)












